Ethyl m-tolylacetate

Description

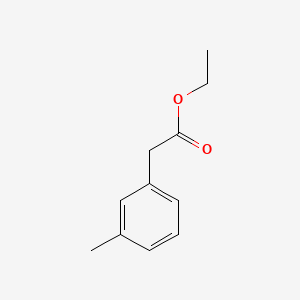

Ethyl m-tolylacetate (CAS 40061-55-0) is an organic ester with the molecular formula C₁₁H₁₄O₂. Structurally, it consists of a benzene ring substituted with a methyl group at the meta position (3-methylphenyl group) linked to an ethyl acetate moiety. Key properties include:

- Density: 1.018 g/cm³

- Boiling Point: 246°C at 760 mmHg

- Flash Point: 103.2°C

- Vapor Pressure: 0.0279 mmHg at 25°C .

This compound is utilized in biochemical research, particularly in studies involving cancer suppression and apoptosis, as noted in supplier catalogs .

Properties

IUPAC Name |

ethyl 2-(3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIWPVAVHHVQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193125 | |

| Record name | Ethyl m-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-55-0 | |

| Record name | Benzeneacetic acid, 3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40061-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl m-tolylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040061550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40061-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl m-tolylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL M-TOLYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTK8AD9RY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl m-tolylacetate can be synthesized through the esterification of 3-methylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-Methylphenylacetic acid+EthanolH2SO4Ethyl m-tolylacetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-methylphenylacetic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Hydrolysis: 3-Methylphenylacetic acid and ethanol.

Reduction: 3-Methylphenylethanol.

Substitution: Depending on the electrophile, products such as nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl m-tolylacetate has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Widely used in the fragrance and flavor industry for its pleasant aroma. .

Mechanism of Action

The mechanism of action of ethyl m-tolylacetate largely depends on its application. In the context of its biological activity, it may interact with cellular membranes or proteins, altering their function. The ester group can undergo hydrolysis to release the active 3-methylphenylacetic acid, which may exert its effects through various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Positional Isomers: Ethyl o-Tolylacetate and Ethyl p-Tolylacetate

Ethyl m-tolylacetate belongs to a class of toluyl acetate esters differentiated by the substitution pattern of the methyl group on the aromatic ring. Key analogs include:

Key Observations :

- Physical Properties : The boiling point of this compound (246°C) is influenced by the meta-substituted methyl group, which disrupts molecular symmetry compared to the para isomer. Para-substituted analogs often exhibit higher melting points due to enhanced crystallinity, though direct data for ethyl p-tolylacetate is lacking .

Functional Group Variants: Methyl Esters

Replacing the ethyl group with a methyl group alters physicochemical properties significantly:

Key Observations :

- Volatility : Methyl esters generally have lower boiling points than ethyl esters due to reduced molecular weight and weaker van der Waals forces.

- Solubility : Methyl esters may exhibit slightly higher water solubility compared to ethyl analogs.

Substituent Variants: Dimethyl and tert-Butoxy Derivatives

Compounds with alternative substituents highlight the impact of functional group diversity:

| Property | This compound | Methyl 2,2-Dimethylphenylacetate (CAS 57625-74-8) | 4-(tert-Butoxy)benzaldehyde (CAS 57699-45-3) |

|---|---|---|---|

| Substituent | 3-Methyl | 2,2-Dimethyl | 4-tert-Butoxy |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Functional Group | Ester | Ester | Aldehyde |

Key Observations :

- Steric Effects : Methyl 2,2-dimethylphenylacetate’s bulky substituents may hinder ester hydrolysis compared to this compound.

- Chemical Reactivity : The aldehyde group in 4-(tert-butoxy)benzaldehyde confers distinct reactivity (e.g., nucleophilic addition) absent in ester analogs .

Research Implications and Data Gaps

- Synthesis and Applications : this compound’s role in biochemical studies contrasts with its isomers, which may have unexplored applications in organic synthesis or material science.

- Data Limitations : Boiling points, solubility, and reactivity data for ethyl o-tolylacetate and ethyl p-tolylacetate are scarce, necessitating experimental validation.

- Analytical Methods : FTIR and NMR spectroscopy (as in ) could further differentiate structural analogs based on functional group vibrations.

Biological Activity

Ethyl m-tolylacetate (C₁₁H₁₄O₂) is an aromatic ester compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological effects, including antimicrobial properties, toxicity, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a methyl group positioned at the meta position relative to the ester group. This structural arrangement influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals. A comparative analysis with related compounds demonstrates that its efficacy may vary based on structural differences.

Toxicity and Safety Profile

The toxicity of this compound has been evaluated in several studies. While it shows promise as a safe additive in food applications, further research is required to establish acceptable daily intake levels and safety margins. The Joint FAO/WHO Expert Committee on Food Additives has underscored the importance of comprehensive toxicological evaluations for compounds used in food systems .

Case Studies

- Antimicrobial Efficacy : A study published in the International Journal of Food Microbiology highlighted this compound's effectiveness against foodborne pathogens, indicating a significant reduction in microbial load when used as a preservative .

- Synergistic Effects : Investigations into its interactions with other preservatives have shown that this compound can enhance antimicrobial properties when combined with essential oils or other natural preservatives. This synergy could lead to more effective formulations for food preservation.

- Toxicity Assessment : A computational study focused on the QSAR (Quantitative Structure-Activity Relationship) parameters of m-tolyl acetate derivatives indicated that structural variations can significantly influence biological activity and toxicity profiles, suggesting a need for tailored safety assessments .

Comparative Biological Activity Table

| Compound Name | Chemical Formula | Key Biological Activities |

|---|---|---|

| This compound | C₁₁H₁₄O₂ | Antimicrobial, potential food preservative |

| Ethyl o-tolylacetate | C₁₁H₁₄O₂ | Antimicrobial, anti-inflammatory potential |

| Ethyl p-tolylacetate | C₁₁H₁₄O₂ | Flavoring agent, distinct sensory properties |

| Ethyl phenylacetate | C₉H₁₀O₂ | Fragrance component, different reactivity patterns |

Q & A

Q. What are the established methods for synthesizing and characterizing Ethyl m-tolylacetate in laboratory settings?

this compound is typically synthesized via esterification of m-tolylacetic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Purification involves distillation under reduced pressure to isolate the product . Characterization includes:

- Spectroscopic analysis : IR spectroscopy to confirm ester carbonyl (~1740 cm⁻¹) and aromatic C–H stretching (~3000 cm⁻¹) .

- Chromatographic methods : GC-MS or HPLC to assess purity (>98% as per supplier standards) .

- Physicochemical properties : Density (1.018 g/cm³), boiling point (246°C), and vapor pressure (0.0279 mmHg at 25°C) are critical for solvent selection .

Q. Which physicochemical properties of this compound are pivotal for its use in organic synthesis?

Key properties include:

- Solubility : Miscibility with common organic solvents (e.g., ethanol, ether) but limited water solubility, making it suitable for biphasic reactions .

- Thermal stability : High boiling point (246°C) enables high-temperature reactions without decomposition .

- Polarity : Moderate dielectric constant (~6–8) balances solubility of polar and nonpolar substrates .

Advanced Research Questions

Q. How do intramolecular and intermolecular hydrogen-bonding interactions influence this compound’s stability in solution?

Density Functional Theory (DFT) and molecular dynamics (MD) simulations reveal:

- Intramolecular H-bonding : The hydroxyl group forms weak interactions with the ester carbonyl (O–H⋯O=C), stabilizing the planar conformation. This is confirmed by dihedral angle analysis (21° for 7–6–9–10 atoms) .

- Intermolecular H-bonding : Dimers and cyclic multimers form in the liquid phase, with binding energies of ~0.37 kcal/mol for dimer 2A. Such aggregates reduce free volume (VF = 0.15–0.25 cm³/g), impacting solute diffusion .

- Contradictions : Gas-phase DFT predicts symmetric H-bonds, while MD simulations in polar media show asymmetric interactions due to solvent dielectric effects (ε > 10) .

Q. What computational approaches predict this compound’s phase equilibria and thermodynamic behavior?

- Monte Carlo/Gibbs Ensemble Simulations : Predict vapor-liquid equilibria (VLE) by modeling intermolecular interactions. Parameters like Lennard-Jones potentials and partial charges are derived from OPLS-AA forcefields .

- SL-EOS Model : A three-parametric equation of state accurately fits experimental PVT data (deviation < 0.5%) to calculate isothermal compressibility (kT) and thermal expansivity (αP). For example, αP = 1.1 × 10⁻³ K⁻¹ at 298 K .

- Challenges : Discrepancies arise in internal pressure (Pi) calculations due to approximations in estimating cohesive energy density .

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

- Gas-phase vs. solution-phase studies : IR spectra in the gas phase show a sharp O–H stretch (3562 cm⁻¹) for monomers, while solution-phase spectra (e.g., in CCl₄) exhibit broadening due to H-bonding. DRS (Dielectric Relaxation Spectroscopy) quantifies multimer contributions .

- Dynamic NMR : Variable-temperature ¹H NMR detects enol-keto tautomerism, with activation energy (Ea) derived from Arrhenius plots (Ea ≈ 5–8 kJ/mol) .

- Theoretical validation : AIM (Atoms in Molecules) analysis identifies bond critical points (ρBCP > 0.02 a.u.) to confirm H-bond existence .

Methodological Considerations

- Experimental Design : Use controlled reaction conditions (e.g., anhydrous ethanol, inert atmosphere) to minimize side reactions like transesterification .

- Data Interpretation : Cross-validate computational results (e.g., DFT-predicted H-bond lengths vs. XRD data) to address model limitations .

- Contradiction Analysis : Compare experimental free volume (VF) with DRS-derived multimer concentrations to resolve discrepancies in solvent behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.